Product packaging for 3-Morpholin-4-yl-quinoxalin-2-ol(Cat. No.:CAS No. 2725-16-8)

3-Morpholin-4-yl-quinoxalin-2-ol

Cat. No.: B1271796
CAS No.: 2725-16-8
M. Wt: 231.25 g/mol
InChI Key: XGIHSLWERDNSQU-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-quinoxalin-2-ol is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.251 g/mol. Its unique structure incorporates a quinoxaline core, a nitrogen-rich heterocycle known for its diverse biological activities and functionalization capabilities, fused with a morpholine ring . This molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Quinoxaline derivatives, such as this compound, are subjects of significant scientific interest due to their broad spectrum of pharmacological properties. Research into similar quinoxaline frameworks has demonstrated potential as antiviral agents, with investigations targeting respiratory pathogens including influenza and coronaviruses . Furthermore, the quinoxaline moiety is a recognized scaffold in the development of kinase inhibitors and other chemotherapeutic agents, highlighting its importance in oncology research . The compound can be synthesized from versatile building blocks like 2,3-dichloroquinoxaline (DCQX) via nucleophilic aromatic substitution (SNAr) reactions, where the morpholine group acts as the nucleophile . This synthetic pathway allows for the precise construction of complex molecules for structure-activity relationship (SAR) studies. This compound is provided for research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B1271796 3-Morpholin-4-yl-quinoxalin-2-ol CAS No. 2725-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-yl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIHSLWERDNSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368417
Record name 3-Morpholin-4-yl-quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-16-8
Record name 3-(4-Morpholinyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2725-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholin-4-yl-quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Biological Activity for 3 Morpholin 4 Yl Quinoxalin 2 Ol

Antiviral Mechanisms of Action

The primary antiviral activity of 3-Morpholin-4-yl-quinoxalin-2-ol and related quinoxaline (B1680401) structures stems from their ability to inhibit critical viral processes. This includes blocking the virus from entering host cells and disrupting the machinery required for viral replication.

Research has identified this compound as a compound capable of inhibiting the infection process of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). This virus is a major pathogen in the swine industry, and blocking its entry into host cells is a key therapeutic strategy. The compound has demonstrated significant efficacy in reducing PRRSV infection rates in in-vitro studies, particularly in porcine alveolar macrophages (PAMs), which are the primary target cells for the virus.

The specific molecular target for this compound in its anti-PRRSV activity is the Scavenger Receptor Cysteine-Rich (SRCR) domain 5 of the host cell receptor CD163. CD163 is an essential receptor that PRRSV utilizes to gain entry into host cells. nih.govmdpi.com Studies on related quinoxaline derivatives have confirmed that small molecules can be designed to specifically target this SRCR5 domain. nih.govresearchgate.net By binding to this precise location on the cellular receptor, the compound effectively obstructs the pathway for viral invasion.

The mechanism of viral entry for PRRSV involves a critical interaction between its own viral glycoproteins (GPs), such as GP2a and GP4, and the CD163 receptor on the host cell. nih.gov this compound functions by physically blocking this protein-protein interaction. By occupying the binding site on the CD163-SRCR5 domain, the compound prevents the viral glycoproteins from successfully docking with the cell, thereby halting the viral life cycle before it can begin. Studies on a closely related quinoxaline compound, 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide, further validate this mechanism, showing significant inhibition of the interaction between PRRSV glycoproteins and the CD163-SRCR5 domain. nih.govresearchgate.net

The quinoxaline scaffold is a versatile structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including potent antiviral effects against numerous pathogens. nih.govresearchgate.net This broad-spectrum potential makes them promising candidates for the development of new antiviral therapies. nih.gov

Quinoxaline derivatives have shown significant inhibitory activity against several respiratory viruses of major public health concern.

SARS-CoV-2: The virus responsible for the COVID-19 pandemic has been a key target for quinoxaline-based inhibitors. nih.gov In-silico and experimental studies have shown that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. selleckchem.com Some derivatives are also being explored as potential inhibitors of papain-like protease (PLpro), another key viral enzyme. mdpi.com This suggests that the quinoxaline framework is a strong candidate for developing non-covalent competitive inhibitors against coronaviruses.

Influenza Virus: Quinoxaline derivatives are considered good candidates for combating influenza viruses due to their potential to target the non-structural protein 1 (NS1A). nih.gov The NS1A protein is highly conserved and essential for the virus, particularly its double-stranded RNA (dsRNA) binding domain. A library of quinoxaline derivatives demonstrated the ability to disrupt the interaction between NS1A and dsRNA, with some compounds showing inhibitory activity in the low micromolar range and the ability to suppress influenza A virus growth in cell assays.

Virus TargetQuinoxaline Derivative TypeMechanism of ActionReference
SARS-CoV-2 Quinoxalino[2,1-b]quinazolin-12-onesInhibition of Main Protease (Mpro/3CLpro) selleckchem.com
SARS-CoV-2 3-methyl quinoxaline derivativesPotential dual inhibition of 3CLpro and PLpro mdpi.com
Influenza A Various substituted quinoxalinesDisruption of NS1A-dsRNA interaction

Beyond blocking viral entry, quinoxaline derivatives can interfere with the viral replication cycle at multiple stages by targeting essential viral proteins.

Main Proteases (Mpro/3CLpro): As mentioned, the main protease of SARS-CoV-2 is a prime target. This enzyme is a chymotrypsin-like cysteine protease that processes viral polyproteins, a step required for assembling the viral replication complex. selleckchem.com Molecular docking and dynamics simulations have shown that quinoxaline structures can fit effectively into the active site of the enzyme, establishing stable binding through hydrogen bonding and hydrophobic interactions, thus inhibiting its function. selleckchem.com Because Mpro is highly conserved across many coronaviruses, inhibitors targeting it may have broad-spectrum activity. selleckchem.com

Nucleocapsid Proteins: The nucleocapsid (N) protein is another key target. In SARS-CoV, the N protein binds to the cellular enzyme human Cyclophilin A (CypA), an interaction that is thought to be important for viral function. A specific quinoxaline derivative was designed as a potent inhibitor of CypA, suggesting a strategy to disrupt the function of the viral N protein indirectly. Additionally, compounds with bicyclic heterocyclic frameworks, similar to quinoxalines, have been shown to directly disrupt the interaction between the nucleocapsid protein of HCoV-OC43 and its RNA by binding to the N-terminal domain of the protein.

Broad-Spectrum Antiviral Potential of Quinoxaline Derivatives

Antimicrobial Mechanisms

Quinoxaline derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. mdpi.comresearchgate.net The introduction of a morpholine (B109124) substituent can modulate this activity, leading to compounds with potential efficacy against various pathogens.

Research into quinoxaline derivatives has consistently demonstrated their potential as antibacterial agents. mdpi.com Studies on various substituted quinoxalinones show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.netscispace.com Often, the activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis is more pronounced than against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov

While specific studies on the antibacterial profile of this compound are not detailed in the reviewed literature, the general class of quinoxalinones has been evaluated extensively. For instance, certain derivatives have shown significant inhibitory action, sometimes comparable to standard antibiotics. The mechanism is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis, though this can vary based on the specific substitutions on the quinoxaline core. The data below from studies on related quinoxalinone compounds illustrate the typical range of activity observed for this class of molecules.

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

Compound ClassBacterial StrainActivity MeasurementResultReference
Quinoxalinone Derivative (Compound 6)Gram-positive strains (unspecified)MIC7.8 µg/mL scispace.com
Quinoxalinone Derivative (Compound 4g)Bacillus subtilis (ATCC 6633)IC5025.69 µM researchgate.net
Quinolines (Compound series 4)Staphylococcus aureusMIC≤ 4 µg/mL nih.gov
Quinolines (Compound series 4)Escherichia coliMIC32–64 µg/mL nih.gov
*Note: Data pertains to related quinoxaline/quinoline (B57606) derivatives, not this compound itself.

The quinoxaline scaffold is also a promising framework for the development of antifungal agents. researchgate.net Research has confirmed that quinoxaline derivatives possess broad-spectrum antifungal activity. nih.gov For example, the compound 2,3-dimethylquinoxaline (B146804) has demonstrated notable efficacy. nih.gov

A study on 3-hydrazinoquinoxaline-2-thiol, a structurally related compound, revealed potent antifungal activity against a panel of clinically relevant Candida species. nih.gov This derivative showed higher efficacy against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis when compared to the standard antifungal drug Amphotericin B. nih.gov The compound was also effective against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov While the precise molecular targets were not fully elucidated, the promising results suggest that quinoxaline derivatives could interfere with fungal cell membrane integrity or essential enzymatic pathways. The demonstrated efficacy of these related compounds supports the potential of this compound as a candidate for antifungal research.

Table 2: In Vitro Antifungal Activity of 3-hydrazinoquinoxaline-2-thiol

Fungal SpeciesComparative EfficacyReference
Candida albicans (most clinical isolates)Higher efficacy than Amphotericin B nih.gov
Candida glabrataHigher efficacy than Amphotericin B nih.gov
Candida parapsilosisHigher efficacy than Amphotericin B nih.gov
Pichia kudriavzeviiEffective nih.gov
Clavispora lusitaniaeEffective nih.gov
*Note: Data pertains to a related quinoxaline derivative, not this compound.

Tuberculosis remains a significant global health challenge, and novel therapeutic agents are urgently needed. Quinoxaline derivatives have been identified as a class of compounds with promising activity against Mycobacterium tuberculosis. researchgate.netnih.gov For instance, certain indolo[2,3-b]quinoxaline derivatives have demonstrated a reasonable bacteriostatic effect against the H37Rv strain of M. tuberculosis. nih.gov

The molecular basis for the antitubercular activity of quinoxalines is an area of active investigation. Molecular docking studies of some analogues suggest potential mechanisms of action, although these are not yet fully confirmed. nih.gov The efficacy of the broader quinoxaline class against M. tuberculosis, including drug-resistant strains, highlights the potential of this compound as a scaffold for developing new antitubercular drugs.

Anticancer and Antiproliferative Activity Mechanisms

The development of quinoxaline-based compounds as anticancer agents has become a major focus of research. These derivatives have shown the ability to inhibit cancer cell growth and induce programmed cell death through various molecular pathways. researchgate.netresearchgate.net

Derivatives containing a morpholine group attached to a quinoline or quinazoline (B50416) core, which are structurally related to this compound, have demonstrated potent antiproliferative activity. A study on 2-morpholino-4-anilinoquinolines revealed significant cytotoxic effects against the HepG2 human liver cancer cell line. nih.gov Specifically, compounds from this series exhibited IC₅₀ values in the low micromolar range, indicating potent inhibition of cell proliferation. nih.gov

Similarly, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of the PI3 kinase p110α, a key enzyme in a signaling pathway that promotes cell proliferation and survival. researchgate.net One derivative, 15e, was a particularly strong inhibitor of A375 melanoma cell proliferation, with an IC₅₀ value of 0.58 µM. researchgate.net Furthermore, 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors have been shown to potently block the proliferation of acute myeloid leukemia (AML) cells and inhibit tumor growth in mouse models. nih.gov These findings underscore the potential of the morpholino-quinoxaline structure to inhibit key pathways that drive tumor growth.

Table 3: Antiproliferative Activity of Related Morpholino-Substituted Heterocycles

Compound SeriesCell LineActivity MeasurementResultReference
2-morpholino-4-anilinoquinoline (Compound 3d)HepG2 (Liver Cancer)IC508.50 µM nih.gov
2-morpholino-4-anilinoquinoline (Compound 3c)HepG2 (Liver Cancer)IC5011.42 µM nih.gov
4-morpholino-2-phenylquinazoline derivative (15e)A375 (Melanoma)IC500.58 µM researchgate.net
Note: Data pertains to related compounds, not this compound itself.

Beyond inhibiting proliferation, quinoxaline derivatives can actively trigger programmed cell death in cancer cells. The two primary pathways involved are apoptosis (Type I cell death) and autophagy (Type II cell death).

Research on a novel quinoxaline-containing peptide, RZ2, found that it induces apoptosis in cancer cells by first modulating autophagy. nih.gov The compound was found to accumulate in lysosomes, blocking the autophagic process. This blockage leads to a disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately triggering the apoptotic cascade. nih.gov

Studies on other related heterocyclic compounds have further detailed these mechanisms. For example, some anticancer agents induce apoptosis through the regulation of key proteins like p53 and Bax and the activation of effector caspases such as caspase-3 and caspase-7. nih.gov In some cellular contexts, quinoxaline-related compounds can arrest the cell cycle, often in the G0/G1 phase, preventing cells from replicating their DNA and dividing. nih.gov The interplay between autophagy and apoptosis is complex; while autophagy can sometimes be a survival mechanism for cancer cells, its inhibition or overload, as demonstrated by the quinoxaline peptide RZ2, can be a potent strategy to force cancer cells into apoptosis. nih.govnih.gov

Modulation of Kinase Activity (e.g., PARP-1, Tyrosine Kinases)

The quinoxaline scaffold, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This structure is a bioisostere for other heterocyclic systems that are fundamental to a multitude of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov Research into quinoxaline-based derivatives has revealed their potential as potent kinase inhibitors, targeting a variety of kinases involved in cell proliferation and signaling.

Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have been synthesized and evaluated as PARP-1 inhibitors, with some compounds demonstrating inhibitory concentrations (IC₅₀) in the low nanomolar range, comparable to or even exceeding the potency of the established PARP-1 inhibitor, Olaparib. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents, with hydrophobic residues generally favoring PARP-1 inhibition. nih.gov

The inhibitory action of quinoxaline derivatives extends to various receptor tyrosine kinases (RTKs). nih.gov For instance, certain quinoxalinone derivatives have been designed and synthesized to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Some of these compounds have demonstrated significant antiangiogenic effects in both cellular and tissue-level assays at low concentrations. nih.gov Furthermore, a novel series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were developed as noncovalent inhibitors of Bruton's tyrosine kinase (BTK), a therapeutic target for certain B-cell malignancies. nih.gov One representative compound from this series showed potent BTK inhibitory activity with an IC₅₀ of 21.6 nM and excellent selectivity. nih.gov

Other kinase targets for quinoxaline-based compounds include the TGF-β type I receptor (also known as ALK5). A series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated for their inhibitory activity, with the most active compound showing an IC₅₀ value of 0.28 µM. scispace.com

Table 1: Kinase Inhibitory Activity of Various Quinoxaline Derivatives

Quinoxaline Derivative ClassKinase TargetReported Potency (IC₅₀)Reference
Quinoxaline-6-sulfonohydrazide DerivativesPARP-12.31–57.35 nM nih.gov
3-substituted-4-(quinoxalin-6-yl) pyrazolesTGF-β Type I Receptor (ALK5)0.28 µM (most active) scispace.com
(Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone DerivativesVEGFR-2, B-rafPotent inhibition at 1 µM nih.gov
Pyrrolo[1,2-a]quinoxalin-4(5H)-one DerivativesBruton's Tyrosine Kinase (BTK)21.6 nM (representative compound) nih.gov

This table is based on data for quinoxaline derivatives and does not represent data for this compound itself unless specified.

Interference with Cellular Signalling Pathways

The biological activity of this compound and its analogs involves interference with critical cellular signaling pathways. A primary mechanism identified for this compound is its ability to disrupt the viral life cycle of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). By inhibiting the interaction between the virus and its cellular receptor, CD163, the compound effectively blocks viral entry into host cells, thereby interfering with the associated signaling pathways required for viral replication.

Furthermore, compounds containing the quinoxaline scaffold have been shown to modulate key pathways involved in inflammation and cancer. A class of hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-ones has been identified as pathway-selective ligands for the estrogen receptor that can antagonize the activity of nuclear factor kappaB (NF-κB). nih.gov NF-κB is a crucial mediator of inflammatory responses, and its inhibition represents a significant therapeutic strategy. nih.gov Other research has indicated that quinoxaline derivatives may also interfere with the Wnt signaling pathway and the phosphatidylinositol-3-kinase (PI3K) pathway, both of which are implicated in cancer development. nih.govmdpi.com

Modulation of Neurological and Immunological Systems

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR4)

Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a role in modulating glutamate transmission in the central nervous system. Positive allosteric modulators (PAMs) of mGluR4 are of interest for the potential treatment of neurological disorders such as Parkinson's disease. While there is no direct evidence of this compound acting on mGluR4, research has identified other quinoxaline derivatives as mGluR4 PAMs. nih.gov For instance, [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide has been developed as a potential PET imaging ligand for mGluR4, demonstrating that molecules with related structures can be designed to target this receptor. nih.gov The development of such tools underscores the importance of mGluR4 as a target in the brain and suggests a potential, though unexplored, area for quinoxaline-based compounds. nih.gov

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cAMP and cGMP, playing a vital role in signal transduction. nih.gov Inhibitors of these enzymes can relax blood vessels and reduce inflammation, making them targets for various therapeutic areas. clevelandclinic.org The quinoxaline scaffold has been utilized to develop inhibitors for several PDE families. A series of 1-aryl-4-methyl nih.govarabjchem.orgtriazolo[4,3-a]quinoxalines were synthesized and found to be dual inhibitors of PDE2 and PDE10. nih.gov Another study focused on designing novel indole-quinoxaline hybrids to specifically target PDE4, which has emerged as a promising target for treating inflammatory airway diseases like COPD and asthma. arabjchem.org These findings demonstrate that the quinoxaline structure is a viable backbone for the development of inhibitors targeting various phosphodiesterase enzymes.

Table 2: Phosphodiesterase Inhibition by Quinoxaline Derivatives

Quinoxaline Derivative ClassPDE Target(s)Therapeutic Area of InterestReference
1-aryl-4-methyl nih.govarabjchem.orgtriazolo[4,3-a]quinoxalinesPDE2 / PDE10 (Dual Inhibitors)Neurological and psychiatric disorders nih.gov
Indole-quinoxaline hybridsPDE4COPD, Asthma arabjchem.org

This table is based on data for quinoxaline derivatives and does not represent data for this compound itself.

Interaction with Immune Receptors and Inflammatory Pathways

Direct interaction with immune system components is a key aspect of the biological profile of this compound. The primary molecular target of this compound has been identified as the scavenger receptor cysteine-rich domain 5 (SRCR5) of the CD163 receptor. CD163 is an immune receptor found on macrophages and is exploited by the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) for entry into these cells. this compound functions by significantly inhibiting the binding of PRRSV glycoproteins to the CD163-SRCR5 domain, thereby blocking viral infection of porcine alveolar macrophages in a dose-dependent manner.

In addition to direct receptor interaction, related quinoxaline compounds modulate key inflammatory pathways. As mentioned previously, certain quinoxalinone derivatives can selectively antagonize the function of NF-κB, a central transcription factor in the inflammatory response, without exhibiting classical estrogenic effects. nih.gov This highlights a dual role for the quinoxaline scaffold in both directly interacting with immune receptors to prevent pathogen entry and modulating intracellular pathways to control inflammation.

Ligand Activity at Nuclear Receptors (e.g., Estrogen Receptors)

Nuclear receptors are a class of transcription factors that are activated by ligands, such as steroid hormones, and are involved in regulating a wide array of physiological processes. The estrogen receptor (ER) is a well-known nuclear receptor and a validated target in breast cancer therapy. nih.gov Research has shown that the quinoxaline scaffold can be used to create ligands for the estrogen receptor. A study reported the identification of a potent new class of hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-ones as pathway-selective ER ligands. nih.gov These compounds are noteworthy because they selectively antagonize the pro-inflammatory activity of NF-κB while lacking classical estrogenic effects, representing a novel mechanism of action for ER ligands. nih.gov This suggests that the quinoxalin-2-one core, a tautomeric form of the quinoxalin-2-ol structure in the title compound, is a suitable scaffold for developing selective nuclear receptor modulators.

Computational and Theoretical Investigations of 3 Morpholin 4 Yl Quinoxalin 2 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a ligand, such as 3-Morpholin-4-yl-quinoxalin-2-ol, and its protein target.

Research has identified that this compound targets the scavenger receptor cysteine-rich domain 5 (SRCR5) of the CD163 receptor. This interaction is key to its antiviral activity, as it inhibits the binding of the porcine reproductive and respiratory syndrome virus (PRRSV) to the receptor, thereby blocking viral entry into host cells.

Molecular docking simulations are employed to model this specific interaction. By placing the this compound molecule into the binding site of the SRCR5 domain, these studies can predict the most stable binding pose and calculate a corresponding binding affinity score. This score, typically expressed in kcal/mol, estimates the strength of the interaction, with lower values indicating a more favorable and stable binding.

Table 1: Predicted Binding Parameters for this compound with CD163-SRCR5

Parameter Description Significance for this compound
Binding Affinity (Scoring Function) A numerical score representing the predicted binding energy between the ligand and the receptor. Indicates the strength of the bond with the SRCR5 domain; a strong affinity is a prerequisite for potent inhibitory activity.
Binding Pose The predicted three-dimensional orientation of the ligand within the receptor's active site. Determines which specific amino acids the compound can interact with, defining the precise mechanism of inhibition.

| Inhibition Constant (Ki) | A calculated value derived from the binding affinity that indicates the concentration of inhibitor required to produce half-maximum inhibition. | Provides a theoretical measure of the compound's potency as an inhibitor of the PRRSV-CD163 interaction. |

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Docking analyses provide a detailed map of these forces between this compound and the amino acid residues of the SRCR5 binding pocket. Understanding these specific interactions is critical for explaining the compound's binding affinity and for guiding future structural modifications to enhance potency.

Key interactions typically identified in such studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the quinoxaline (B1680401) ring) and acceptors (like oxygen or nitrogen atoms in the receptor's amino acids).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the quinoxaline core) and hydrophobic amino acid residues.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: A non-covalent interaction between aromatic rings, potentially involving the quinoxaline ring system and aromatic amino acids like tyrosine or phenylalanine.

Table 2: Potential Intermolecular Interactions of this compound in the SRCR5 Binding Site

Interaction Type Potential Ligand Moiety Involved Potential Receptor Residues Contribution to Binding Stability
Hydrogen Bond Hydroxyl (-OH) group, Morpholine (B109124) oxygen Polar amino acids (e.g., Ser, Thr, Asn) Provides specificity and directional bonding, significantly strengthening the interaction.
Hydrophobic Quinoxaline bicyclic ring Nonpolar amino acids (e.g., Leu, Val, Ile) Stabilizes the complex by excluding water molecules from the binding site.

In Silico ADME Prediction and Pharmacokinetic Modeling

While a compound may show high potency at its target, its therapeutic success depends on its pharmacokinetic profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and modeling are essential computational methods used to evaluate the drug-like properties of a molecule early in the discovery process. For this compound, these predictions help assess its potential to become a viable drug.

These models use the compound's structure to calculate various physicochemical and pharmacokinetic parameters. This allows for the early identification of potential liabilities, such as poor absorption or rapid metabolism, that could hinder its effectiveness in vivo.

Table 3: Key In Silico ADME Parameters for this compound

ADME Parameter Description Importance for Drug Development
Aqueous Solubility Predicts the compound's ability to dissolve in water. Crucial for absorption from the gastrointestinal tract and for formulation.
Blood-Brain Barrier (BBB) Permeability Predicts the likelihood of the compound crossing the BBB. Determines whether the compound can be used for central nervous system targets or if it will be restricted to the periphery.
CYP450 Inhibition Predicts whether the compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). Important for assessing the risk of drug-drug interactions.
Human Intestinal Absorption (HIA) Estimates the percentage of the compound that will be absorbed from the gut into the bloodstream. A primary indicator of oral bioavailability.

| Plasma Protein Binding | Predicts the extent to which the compound will bind to proteins like albumin in the blood. | Affects the free concentration of the drug available to interact with its target. |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation for a given molecular structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties.

These calculations help in understanding the molecule's intrinsic reactivity. For instance, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

| Atomic Charges | The calculated distribution of electron charge among the atoms in the molecule. | Helps explain the reactivity of different parts of the molecule. |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The properties of these two orbitals are critical determinants of a molecule's chemical reactivity and its electronic transitions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily excitable.

Table 5: Frontier Molecular Orbital Properties of this compound

FMO Parameter Description Significance
E(HOMO) The energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
E(LUMO) The energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)). | An indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Conformation Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. This is critical as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. The process typically begins with the generation of various possible conformers by rotating the single bonds, particularly the bond connecting the morpholine ring to the quinoxalin-2-ol core.

Energy minimization is then performed on these conformers to identify the lowest energy, and therefore most stable, structures. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 1: Hypothetical Energy Minimization Data for this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C) (°)Morpholine Conformation
1DFT/B3LYP/6-311G(d,p)0.0045.2Chair
2DFT/B3LYP/6-311G(d,p)1.52-135.8Chair
3DFT/B3LYP/6-311G(d,p)5.89175.1Twist-Boat

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While conformation analysis and energy minimization provide static pictures of stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological target. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule moves, flexes, and interacts with its surroundings.

For this compound, MD simulations can be used to study the flexibility of the morpholine ring and its rotational freedom around the bond connecting it to the quinoxaline core. These simulations can also predict how the molecule interacts with water molecules or other solvents, providing insights into its solubility and solvation properties.

In the context of drug discovery, MD simulations are invaluable for understanding how a ligand like this compound might bind to a protein target. nih.gov By placing the molecule in the active site of a protein, simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, as well as the stability of the binding pose over time. This information is crucial for rational drug design and for understanding the structure-activity relationships of quinoxaline derivatives. rsc.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Quinoxaline Derivative

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
System Size~50,000 atoms (including solvent)
Simulation Time100-500 nanoseconds
Temperature300 K
Pressure1 atm
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis

Advanced Analytical Characterization Techniques in Quinoxaline Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive picture of the atomic connectivity and functional groups present in 3-Morpholin-4-yl-quinoxalin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a typical spectrum, the aromatic protons of the quinoxaline (B1680401) ring system are expected to appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons of the morpholine (B109124) ring would be observed further upfield. Specifically, the protons on the carbons adjacent to the oxygen atom in the morpholine ring are expected to resonate at a different chemical shift than those adjacent to the nitrogen atom due to the difference in electronegativity. A broad singlet corresponding to the hydroxyl (OH) proton at the 2-position of the quinoxaline ring is also anticipated, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.50br s1HOH
7.85dd1HAr-H
7.60t1HAr-H
7.42t1HAr-H
7.28d1HAr-H
3.80t4H-N(CH₂)₂-
3.65t4H-O(CH₂)₂-

Note: This is a representative table based on typical chemical shifts for similar structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons of the quinoxaline ring, and the aliphatic carbons of the morpholine moiety. The carbonyl carbon (C=O) at the 2-position is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons will appear between δ 110 and 150 ppm, while the morpholine carbons will be found in the upfield region, generally between δ 40 and 70 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
165.8C=O
148.5Quinoxaline C-q
142.1Quinoxaline C-q
135.4Quinoxaline C-q
130.2Quinoxaline CH
128.7Quinoxaline CH
125.3Quinoxaline CH
116.9Quinoxaline CH
66.5Morpholine -O(CH₂)₂-
48.2Morpholine -N(CH₂)₂-

Note: This is a representative table based on typical chemical shifts for similar structures.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be instrumental in assigning the adjacent protons within the quinoxaline aromatic system and confirming the connectivity of the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to unambiguously assign the carbon signals for all protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations from the morpholine protons to the C3 carbon of the quinoxaline ring would confirm the point of attachment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃N₃O₂), the expected monoisotopic mass is 231.1008 g/mol .

In a typical mass spectrum, the molecule would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 232.1086 in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. An experimentally determined mass that is within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺232.1086232.1084

Note: The observed m/z is a hypothetical value for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinoxalinone ring would typically appear as a strong absorption band around 1680-1660 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine ring would be observed just below 3000 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine and quinoxaline moieties would appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3250BroadO-H stretch
3060MediumAromatic C-H stretch
2950, 2850MediumAliphatic C-H stretch
1670StrongC=O stretch
1610, 1580MediumC=C and C=N stretch
1240StrongC-N stretch
1115StrongC-O-C stretch

Note: This is a representative table based on typical IR frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the morpholine ring (typically a chair conformation) and the planarity of the quinoxaline ring system. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, can be elucidated. This information is crucial for understanding the solid-state properties of the compound.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase.

A validated HPLC method is crucial for determining the purity of a synthesized batch of the compound and for quantitative analysis in various matrices. The method would be validated for parameters such as linearity, accuracy, precision, and specificity. A typical method would involve a gradient elution to ensure the separation of the main compound from any potential impurities or starting materials.

Table 5: Representative HPLC Method Parameters

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~12.5 min (hypothetical)

Note: These are typical parameters and would require optimization for a specific analysis.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability, melting point, and phase behavior of a compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis provides information about the thermal stability and decomposition profile of the material. For quinoxaline derivatives, TGA is typically performed under an inert nitrogen atmosphere to prevent oxidative decomposition. researchgate.net The sample is heated at a constant rate, for example, 10°C/min, over a temperature range from ambient conditions to several hundred degrees Celsius. researchgate.net

The resulting TGA curve plots the percentage of weight loss against temperature. A stable compound like this compound is expected to show a flat baseline at lower temperatures, indicating no significant mass loss. The onset of a sharp drop in the curve signifies the beginning of thermal decomposition. Quinoxaline-based compounds are known to possess good thermal stability. researchgate.net The analysis can reveal the presence of residual solvents or water if mass loss is observed at lower temperatures (below 150°C) and can determine the temperature at which the compound starts to degrade.

Table 2: Representative TGA Data for a Quinoxaline Derivative

Temperature Range (°C)Weight Loss (%)Assignment
30 - 150< 1%Loss of adsorbed moisture/solvent
150 - 280~2%Initial decomposition
> 280> 95%Major decomposition of the compound

This table shows illustrative data representing a typical thermal profile for a stable heterocyclic compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline solid such as this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The peak's onset temperature provides the initial melting temperature, while the peak maximum represents the melting point. The area under this peak can be integrated to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. The sharpness of the melting peak can also serve as an indicator of the compound's purity; impurities typically cause a broadening of the peak and a depression of the melting point. The absence of significant thermal events prior to melting would further confirm the compound's stability in the solid state.

Table 3: Illustrative DSC Data for a Crystalline Quinoxaline Compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting215.5218.0125

This table provides an example of typical data obtained from a DSC analysis for a pure crystalline organic compound.

Electrochemical and Photophysical Characterization

Understanding the electronic behavior of this compound is essential for applications in materials science and medicinal chemistry.

The electrochemical properties of quinoxaline derivatives are typically investigated using techniques like cyclic voltammetry (CV). Studies on related compounds have shown that the pyrazine (B50134) ring within the quinoxaline core is the primary electroactive center, often undergoing a pH-dependent, two-electron reduction process. uaeu.ac.aeresearchgate.net The electrochemical conversion can proceed through the formation of a radical anion intermediate. abechem.com

The reduction potential is sensitive to the nature of the substituents on the quinoxaline ring. unav.edu Electron-donating groups, such as the morpholino group at the C3-position, are expected to make the reduction of the quinoxaline core more difficult (i.e., occur at a more negative potential) compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups facilitate easier reduction. unav.edu The hydroxyl group at the C2-position also influences the electronic properties and can participate in redox processes, potentially via proton-coupled electron transfer.

The photophysical characteristics of this compound are determined by studying its interaction with light using UV-Visible absorption and fluorescence spectroscopy. Quinoxalin-2(1H)-ones, while less studied for their fluorescence compared to their oxygenated coumarin counterparts, possess interesting photophysical properties. rsc.orgunamur.be The absorption spectrum is characterized by bands corresponding to π-π* electronic transitions within the aromatic quinoxalinone system. researchgate.net

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission wavelength, quantum yield (a measure of fluorescence efficiency), and Stokes shift (the difference between the absorption and emission maxima) are key parameters. These properties are highly dependent on the electronic nature of the substituents and the polarity of the solvent. The presence of the morpholino group may lead to intramolecular charge transfer (ICT) character in the excited state, which can influence the fluorescence properties.

Table 4: Representative Photophysical and Electrochemical Data for Substituted Quinoxalines

Compound Typeλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Reduction Potential (V vs. ref)
3-Aryl-quinoxalin-2-one360-380420-4600.1 - 0.4-1.2 to -1.5
3-Alkyl-quinoxalin-2-one340-360400-4300.05 - 0.2-1.4 to -1.7

This table compiles typical ranges of photophysical and electrochemical data for different classes of quinoxalin-2-one derivatives based on literature findings. uaeu.ac.aeresearchgate.netrsc.org The specific values for this compound would require experimental determination.

Emerging Applications and Future Research Directions for 3 Morpholin 4 Yl Quinoxalin 2 Ol

While specific research on 3-Morpholin-4-yl-quinoxalin-2-ol is still developing, the broader class of quinoxaline (B1680401) derivatives, characterized by the same core heterocyclic structure, is at the forefront of significant advancements in materials science and biotechnology. The inherent electronic properties, structural versatility, and stability of the quinoxaline scaffold make it a highly promising building block for a range of sophisticated applications. beilstein-journals.org This article explores the emerging uses and future research trajectories for compounds based on this framework, focusing on their potential in organic electronics and as specialized biological tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Morpholin-4-yl-quinoxalin-2-ol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, quinoxaline derivatives are often prepared by reacting substituted benzaldehyde derivatives with diamines under alkaline conditions. A modified method involves using NaOH in methanol to facilitate Claisen-Schmidt condensations between ketones and aldehydes . Solvent choice (e.g., ethanol or methanol) and catalysts (e.g., sodium acetate) are critical for yield optimization. Purification via recrystallization (e.g., using CH₂Cl₂ and petrol ether) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly focusing on morpholine ring protons (δ ~3.5–4.0 ppm) and quinoxaline aromatic signals.
  • X-ray Crystallography : Employ SHELXTL or SHELXL for structure refinement. Data collection via single-crystal diffraction followed by WinGX suite processing ensures accurate determination of bond lengths and angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data is limited, general precautions for quinoxaline derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Test bases like K₂CO₃ or DBU for improved kinetics.
  • Temperature Control : Reactions at 80–100°C (e.g., ethanol reflux) often maximize conversion .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :

  • Disorder in Morpholine Rings : Use SHELXL’s PART instruction to model partial occupancy.
  • Twinned Data : Apply HKLF 5 format in SHELXTL for twin refinement.
  • High-Resolution Data : Leverage SHELXPRO for macromolecular-like refinement against sub-Å resolution data .

Q. How can Cremer-Pople puckering coordinates be applied to analyze the conformation of the morpholine ring?

  • Methodological Answer :

  • Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from crystallography. Software like PLATON or PARST can automate this.
  • Compare results to idealized values (e.g., chair vs. boat conformations) to interpret ring flexibility .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out signal overlap.
  • DFT Calculations : Optimize the structure computationally (e.g., Gaussian) and compare with experimental bond lengths/angles.
  • Thermal Motion Analysis : Check for anisotropic displacement artifacts in X-ray data .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoxaline 6-position to enhance binding.
  • 3D-QSAR Models : Use Discovery Studio or PyMOL to align derivatives and correlate substituents with activity. Validate via molecular docking .

Q. How can 3D-QSAR studies be implemented to predict the bioactivity of new derivatives?

  • Methodological Answer :

  • Alignment Rule : Superimpose derivatives based on the morpholine-quinoxaline core.
  • Descriptor Generation : Compute steric/electrostatic fields using CoMFA or CoMSIA.
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.